![molecular formula C20H22F3N5O2S B2568711 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide CAS No. 886908-77-6](/img/structure/B2568711.png)

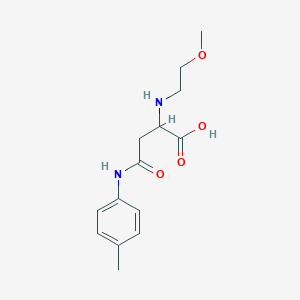

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

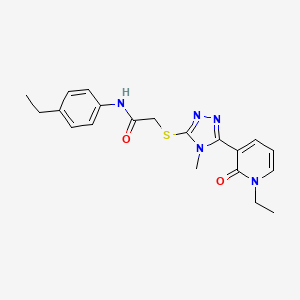

The synthesis of similar compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The peak for CH3 of the pyrimidine ring was observed as a singlet in the range δ 2.38–2.50 ppm .Molecular Structure Analysis

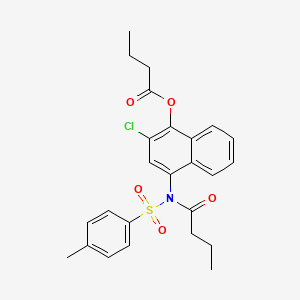

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazol ring attached to a piperidine ring via a carboxamide group. The compound also contains an ethyl group attached to the thiazolo ring and a trifluoromethylphenyl group attached to the triazol ring.Applications De Recherche Scientifique

Drug Discovery

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide (let’s call it “Compound X” for brevity) has garnered significant attention in drug discovery due to its unique structure and promising biological activities. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable aspects include:

- Anticonvulsant Properties : Compound X exhibits anticonvulsant effects, making it a candidate for treating epilepsy and related disorders .

- Anticancer Potential : Investigations have revealed that Compound X possesses anticancer properties. It could serve as a scaffold for designing targeted therapies against specific cancer types .

- Antibiotic Activity : The compound shares structural similarities with known antibiotics, such as β-lactam antibiotic tazobactam. Researchers are exploring its potential as an antimicrobial agent .

Organic Synthesis

1,2,3-Triazoles, including Compound X, play a pivotal role in organic synthesis. Here’s why:

- Click Chemistry : The synthesis of 1,2,3-triazoles often involves click chemistry, a powerful and efficient approach. Researchers utilize Compound X as a building block for constructing complex molecules .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. Compound X contributes to this field in the following ways:

- Host-Guest Systems : Researchers explore its ability to form inclusion complexes with other molecules, leading to novel host-guest systems .

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. Compound X has been studied in this context:

- Bioconjugation : Its functional groups allow for bioconjugation, enabling the attachment of specific molecules (e.g., fluorescent probes) to biological targets .

Fluorescent Imaging

Fluorescent imaging relies on compounds with excellent fluorescence properties. Compound X contributes to this field:

- Fluorescent Probes : Researchers have explored its use as a fluorescent probe for cellular imaging, tracking specific cellular processes .

Materials Science

Materials science benefits from the unique properties of 1,2,3-triazoles, including Compound X:

- Polymer Chemistry : Researchers incorporate triazole motifs into polymers, enhancing their stability and functionality .

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-16). IntechOpen. DOI: 10.5772/intechopen.92692

Mécanisme D'action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propriétés

IUPAC Name |

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-9-7-12(8-10-27)17(24)29)11-3-5-13(6-4-11)20(21,22)23/h3-6,12,15,30H,2,7-10H2,1H3,(H2,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYAIYVEKOOTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)